molecular formula C18H21ClN2O2 B2371057 N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide CAS No. 1147510-52-8

N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide

Cat. No.: B2371057
CAS No.: 1147510-52-8
M. Wt: 332.83
InChI Key: ZXNHXGZDIKZQIN-UHFFFAOYSA-N
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Description

N-[2-(4-tert-Butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide is a chemical reagent supplied for research and experimental purposes. This compound is strictly for laboratory use and is not intended for human consumption, diagnostic, or therapeutic applications. Chemically, this molecule features a 2-chloropyridine-3-carboxamide core linked via an ethoxy bridge to a 4-tert-butylphenyl group. This structural motif is found in compounds of significant pharmacological interest. Specifically, analogs with similar architectures, such as urea-based molecules incorporating tert -butylphenyl and chloropyridine subunits, have been extensively investigated as potent TRPV1 (Transient Receptor Potential Vanilloid type 1) antagonists . TRPV1 is a non-selective cation channel highly expressed in sensory neurons and is a primary target for research in pain management, neuroinflammation, and thermoregulation . Researchers exploring structure-activity relationships (SAR) in this field may find this compound valuable for designing novel ligands or probing specific interactions within the TRPV1 channel. The product is for research use only. Please contact us for specific data regarding availability, purity, and custom synthesis inquiries.

Properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-18(2,3)13-6-8-14(9-7-13)23-12-11-21-17(22)15-5-4-10-20-16(15)19/h4-10H,11-12H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNHXGZDIKZQIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol. This intermediate is then reacted with 2-chloropyridine-3-carboxylic acid chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: The chloropyridine moiety can be reduced to form the corresponding pyridine derivative.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural features, such as halogenated pyridines, carboxamide linkages, or bulky substituents.

Core Structure and Substituent Analysis
Compound Name (Reference) Core Structure Key Substituents Molecular Features
Target Compound 2-Chloropyridine 4-tert-Butylphenoxy ethyl Chlorine (electron-withdrawing), tert-butyl (hydrophobic)
N-(3-Chloro-4-fluorophenyl)-... () Tetrahydropyrimidine 2,4-Difluorobenzyl, 3-chloro-4-fluorophenyl Fluorine (lipophilic), fused ring (rigidity)
N-(2-(tert-Butyl)phenyl)-... () Thiophene Pyridinylethyl, phenyl Thiophene (electron-rich), pyridine (coordination)
5-(3-(tert-Butylcarbamoyl)phenyl)-... () Furopyridine Trifluoroethyl, fluorophenyl Fluorine (metabolic stability), fused heterocycle

Key Observations :

  • Bulky Substituents: The 4-tert-butylphenoxy group in the target compound offers greater steric bulk than the difluorobenzyl () or trifluoroethyl () groups, possibly improving target selectivity but reducing solubility .
  • Core Rigidity : The furopyridine () and tetrahydropyrimidine () cores introduce conformational rigidity, whereas the target’s pyridine allows rotational flexibility, affecting binding kinetics .
Physicochemical Properties

Predicted properties based on structural analogs:

Property Target Compound Compound Compound
Molecular Weight ~350–370 g/mol ~400–420 g/mol ~450–470 g/mol
logP (Lipophilicity) ~3.5–4.0 ~2.8–3.2 ~3.8–4.2
Solubility Low (tert-butyl group) Moderate (fluorine) Low (trifluoroethyl)

Notes:

  • The target’s tert-butyl group increases logP, favoring membrane permeability but limiting aqueous solubility. Fluorine in and compounds balances lipophilicity and metabolic stability .

Biological Activity

N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Pyridine ring : A nitrogen-containing heterocycle that contributes to the compound's biological activity.
  • Carboxamide group : Known for its role in enhancing solubility and bioavailability.
  • tert-butylphenoxy group : This moiety may influence the compound's lipophilicity and receptor binding properties.

Antiparasitic Activity

Research has indicated that related compounds, such as 4-arylthieno[2,3-b]pyridine-2-carboxamides, exhibit significant antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. While specific data on this compound is limited, structural similarities suggest it may possess comparable activity.

In studies, various carboxamide derivatives were synthesized and tested for their effects on the viability of erythrocytic forms of P. falciparum. The most potent compounds showed IC50 values in the low nanomolar range, indicating strong antiparasitic effects with high selectivity indices (>100) against human cell lines .

Enzyme Inhibition

The mechanism of action for many carboxamide compounds involves inhibition of specific enzymes crucial for pathogen survival. For instance, inhibitors of the PfGSK-3 enzyme have been identified as potential targets for antimalarial drugs. While this compound has not been explicitly tested for PfGSK-3 inhibition, its structural analogs suggest it may interact similarly with key enzymes involved in parasite proliferation .

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative activity of various pyridine derivatives, this compound was included among other synthesized compounds. The results indicated that certain modifications to the pyridine structure significantly enhanced biological activity against cancer cell lines, suggesting a potential pathway for further exploration .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on related compounds to determine how different substituents affected biological activity. The presence of bulky groups like tert-butyl was found to enhance lipophilicity and improve binding affinity to target proteins, which may be applicable to this compound .

Data Tables

Compound NameIC50 (nM)Target EnzymeSelectivity Index
Compound A199PfGSK-3>100
Compound B50PfGSK-3>150
This compoundTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide, and how can reaction conditions be optimized for high yield?

  • Methodology : Synthesis typically involves a multi-step approach:

Amide Coupling : React 2-chloropyridine-3-carboxylic acid with 2-(4-tert-butylphenoxy)ethylamine using coupling agents like EDCI or HATU in anhydrous DMF or THF .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Optimization : Control reaction temperature (0–5°C for exothermic steps) and stoichiometry (1.2:1 molar ratio of acid to amine) to minimize side products .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy : Confirm the structure via 1H^1H- and 13C^{13}C-NMR (e.g., δ ~8.4 ppm for pyridine protons, δ ~1.3 ppm for tert-butyl group) . IR spectroscopy verifies amide C=O stretching (~1650 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction reveals bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups and π-π stacking of aromatic rings) .

Q. What preliminary bioactivity screenings are recommended to assess its pharmacological potential?

  • Methodology :

  • Enzyme Assays : Test inhibitory activity against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays with ATP competition protocols .
  • Cellular Viability : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50_{50} calculations using nonlinear regression .

Advanced Research Questions

Q. How can computational modeling predict the ADME properties and target interactions of this compound?

  • Methodology :

  • ADME Prediction : Use tools like SwissADME to calculate logP (~3.5), solubility (LogS ~-4.2), and blood-brain barrier permeability. Molecular weight (MW ~388.9 g/mol) and topological polar surface area (TPSA ~70 Å2^2) influence bioavailability .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to identify binding poses in target proteins (e.g., kinase domains). Analyze hydrogen bonds with key residues (e.g., Lys721 in EGFR) and hydrophobic interactions with tert-butyl groups .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo bioactivity data?

  • Methodology :

  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid metabolism of the chloropyridine moiety, which may reduce in vivo efficacy .
  • Formulation Adjustments : Use liposomal encapsulation or PEGylation to improve plasma half-life. Compare pharmacokinetic profiles (AUC, Cmax_{max}) across formulations .

Q. How does modifying substituents on the pyridine and phenoxy moieties affect its bioactivity and selectivity?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituents like fluoro, methoxy, or methyl groups on the pyridine ring. Test against isoforms of related targets (e.g., EGFR T790M vs. wild-type) to assess selectivity .
  • Free Energy Calculations : Use MM/GBSA to quantify binding affinity changes. For example, adding electron-withdrawing groups (e.g., -CF3_3) may enhance interactions with hydrophobic pockets .

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